molecular formula C17H18ClN3O2 B4993834 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine CAS No. 55403-31-1

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine

Cat. No.: B4993834
CAS No.: 55403-31-1
M. Wt: 331.8 g/mol
InChI Key: IWCYGVSZRWELMV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine is an organic compound with the molecular formula C₁₇H₁₈ClN₃O₂ It is a derivative of piperazine, a heterocyclic amine, and features both benzyl and nitrophenyl groups

Preparation Methods

The synthesis of 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2-chloro-4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium hydride for nucleophilic substitution, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(2-chloro-4-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to specific sites on proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine include:

    1-Benzyl-4-(4-nitrophenyl)piperazine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-Benzyl-4-(2-chloro-5-nitrophenyl)piperazine: Has a different position of the nitro group, which can influence its chemical properties and interactions.

    1-Benzyl-4-(4-chloro-2-nitrophenyl)piperazine: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.

Properties

IUPAC Name

1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-16-12-15(21(22)23)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCYGVSZRWELMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385812
Record name 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55403-31-1
Record name 1-benzyl-4-(2-chloro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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